N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a carboxamide moiety linked to a 4-methoxyphenylmethyl group. Its molecular formula is C20H16N4O4S, with a molecular weight of 416.44 g/mol . The compound’s structure is characterized by a nitro group at the meta position of the phenyl ring, which enhances electron-withdrawing effects, and a 4-methoxybenzyl group that may influence solubility and target binding .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-19(20(26)22-11-14-6-8-17(29-2)9-7-14)30-21-23-18(12-24(13)21)15-4-3-5-16(10-15)25(27)28/h3-10,12H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWLNEJSKCKOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further modified to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . Molecular docking studies have provided insights into its binding pattern and stability within the target protein .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Solubility Modulation : The 4-methoxybenzyl group in the target compound may improve aqueous solubility compared to pyridinylmethyl () or acetamidophenyl () derivatives, as methoxy groups balance lipophilicity and polarity .
Biological Activity : While direct data for the target compound is absent, analogues like compound 3c () and thiadiazole conjugates () demonstrate that nitro and halogen substituents correlate with cytotoxicity in cancer cell lines (e.g., HepG2, PC-3) .
Key Observations:
- The absence of synthetic data for the target compound limits direct comparison, but imidazothiazoles with electron-withdrawing groups (e.g., nitro, bromo) typically require optimized conditions for cyclization and purification .
- High yields (>70%) in analogues (e.g., 5h, 3a) suggest that similar protocols (e.g., condensation, hydrazide-thiocyanate coupling) may apply to the target compound .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound known for its diverse biological activities. This compound, with a molecular formula of CHNOS and a molecular weight of 408.4 g/mol, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure
The structure of the compound features an imidazo-thiazole core, which is often associated with various biological activities. The presence of the methoxy and nitrophenyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 852135-87-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 408.4 g/mol |
Antimicrobial Properties
Research indicates that compounds within the imidazo-thiazole class exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).
Case Study: Antitubercular Activity
In a study focused on related imidazo-thiazole derivatives, compounds with similar structural motifs demonstrated promising antitubercular activity. For instance, derivatives with nitro groups showed IC values ranging from 2.32 μM to 15.22 μM against Mtb H37Ra without significant toxicity to normal cell lines (MRC-5 lung fibroblasts) at concentrations exceeding 128 μM . This suggests that the presence of the nitrophenyl group in this compound may enhance its therapeutic potential against tuberculosis.
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been investigated. In vitro studies have shown that thiazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. The structure activity relationship (SAR) analysis indicates that modifications in the phenyl ring can influence cytotoxicity.
Table: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | High efficacy against colon carcinoma |
| Compound B | Jurkat | 1.98 | Effective against lymphoid cells |
| N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)... | MRC-5 (normal fibroblast) | >128 | Low toxicity observed |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or altering conformational states, thereby modulating metabolic pathways relevant to microbial growth or tumor proliferation.
Q & A
Q. What are the recommended synthetic routes for preparing N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling processes between imidazo[2,1-b]thiazole precursors and substituted phenyl groups. Key steps include:
- Heterocyclic Core Formation : Use of 2-aminobenzothiazole derivatives as starting materials, coupled with nitrophenyl glyoxal derivatives under catalyst-free or triethylamine-catalyzed conditions .
- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for coupling reactions due to their polarity and stability at elevated temperatures .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Table 1 : Example Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis
| Step | Reagents | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | 2-Aminobenzothiazole, 3-Nitrophenylglyoxal | DMF | None | 76–82 | |
| Acetamide Coupling | 4-Methoxyphenylmethylamine, DCC | DCM | Triethylamine | 68–72 |
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., methoxyphenyl and nitro groups). Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the 3D structure, particularly for verifying the imidazo[2,1-b]thiazole core geometry and nitro group orientation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 448.12) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s bioactivity, and what are key validation strategies?
- Methodological Answer :
- Target Selection : Prioritize proteins relevant to imidazo[2,1-b]thiazoles, such as Glypican-3 (GPC-3) for anticancer activity or acetylcholinesterase for neurological applications .
- Docking Workflow :
Prepare the ligand (compound) and receptor (protein PDB: e.g., 5UZB for GPC-3) using AutoDock Tools.
Run simulations with AutoDock Vina, focusing on binding affinity (ΔG ≤ −8.0 kcal/mol) and hydrogen bonding with active-site residues (e.g., Arg⁴⁵⁷, Asp⁴⁹⁰) .
- Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., HepG2 cell lines) to assess predictive accuracy .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. PC-3) to reduce discrepancies .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity. For example, the 3-nitrophenyl group enhances antiproliferative activity compared to 4-methoxyphenyl derivatives .
Table 2 : Cytotoxicity Data for Analogues
| Compound | Substituent | IC₅₀ (μM, HepG2) | Reference |
|---|---|---|---|
| A | 3-Nitrophenyl | 12.4 | |
| B | 4-Methoxyphenyl | 28.9 |
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining the nitro group for target binding .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methyl groups prone to oxidation) and modify with fluorine or deuterium .
- Permeability : Caco-2 cell monolayer assays assess intestinal absorption; logP values >3.0 suggest favorable blood-brain barrier penetration .
Data Interpretation and Reproducibility
Q. How can researchers validate synthetic reproducibility for multi-step reactions involving sensitive functional groups?
- Methodological Answer :
- Inert Atmosphere : Use argon/nitrogen to protect nitro and thiazole groups during coupling reactions .
- Quality Control : Monitor intermediates via TLC and FT-IR (e.g., C=O stretch at 1680–1700 cm⁻¹ for carboxamide) .
- Scale-Up Protocols : Gradual temperature ramping (e.g., 0.5°C/min) prevents exothermic side reactions in large batches .
Excluded Topics
- Commercial synthesis, pricing, or industrial-scale production.
- Abbreviated chemical names (e.g., "NT-ImThz" is avoided).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
